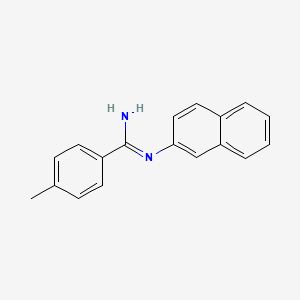
4-Methyl-N'-(naphthalen-2-yl)benzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(naphthalen-2-yl)benzimidamide is an organic compound with the molecular formula C18H16N2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a benzimidamide group substituted with a methyl group and a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(naphthalen-2-yl)benzimidamide typically involves the reaction of ortho-phenylenediamines with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The separation and purification processes involve washing with hexane and water, followed by crystallization.
化学反応の分析
Types of Reactions
4-Methyl-N-(naphthalen-2-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Methyl-N-(naphthalen-2-yl)benzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 4-Methyl-N-(naphthalen-2-yl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function. In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The presence of electron-donating and electron-withdrawing groups on the benzimidazole scaffold influences its bioactivity.
類似化合物との比較
Similar Compounds
Uniqueness
4-Methyl-N-(naphthalen-2-yl)benzimidamide is unique due to its specific substitution pattern, which enhances its stability and reactivity. The presence of the naphthalene ring and the methyl group on the benzimidamide scaffold provides distinct chemical and biological properties compared to other benzimidazole derivatives.
特性
CAS番号 |
76851-44-0 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
4-methyl-N'-naphthalen-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C18H16N2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H2,19,20) |
InChIキー |
JZMWGAQMYOKRJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)
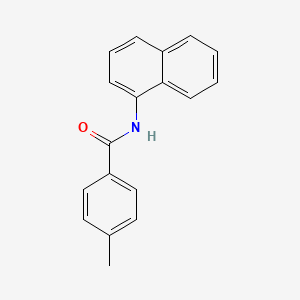
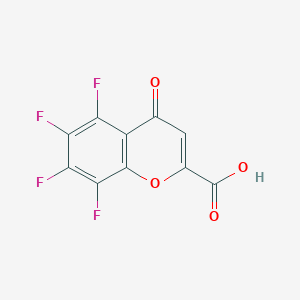
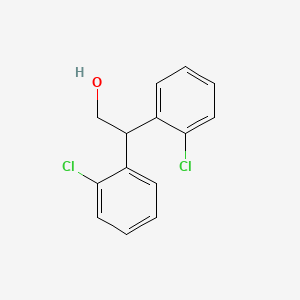



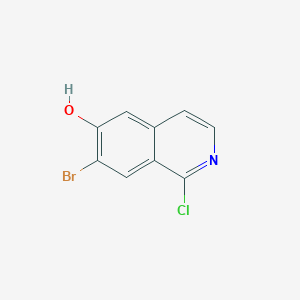
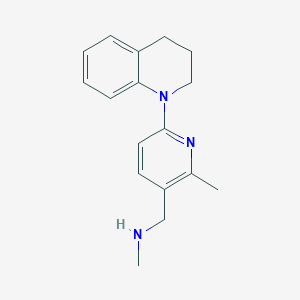
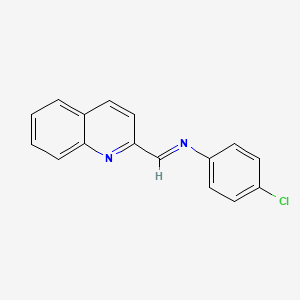
![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)

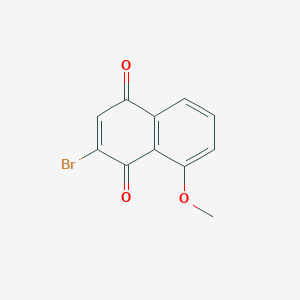
![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)
